molecular formula C17H17F2N5O B279783 N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Numéro de catalogue B279783
Poids moléculaire: 345.35 g/mol
Clé InChI: BJHHAOSEXMHHJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, also known as BDP-9066, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. BDP-9066 belongs to the class of pyrazole carboxamides and is structurally similar to other compounds that have demonstrated anticancer and anti-inflammatory properties.

Mécanisme D'action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide induces cell cycle arrest and apoptosis in cancer cells, which is accompanied by the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which is accompanied by the suppression of NF-κB activity. In vivo studies have shown that N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide exhibits potent anticancer activity in xenograft models of lung and breast cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, which makes it suitable for in vitro and in vivo studies. N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has also been shown to exhibit potent anticancer and anti-inflammatory activity, which makes it a promising candidate for further research. However, the limitations of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide include the lack of information on its pharmacokinetic and pharmacodynamic properties, which may limit its clinical translation.

Orientations Futures

There are several future directions for the research of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide. First, further studies are needed to elucidate the mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, which will help to identify potential targets for cancer therapy and inflammation. Second, studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, which will help to determine its suitability for clinical translation. Third, studies are needed to evaluate the safety and efficacy of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide in preclinical models of cancer and inflammation. Finally, studies are needed to evaluate the potential of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide as a combination therapy with other anticancer or anti-inflammatory agents.

Méthodes De Synthèse

N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with benzyl bromide, followed by the reaction of the resulting benzyl pyrazole carboxylate with difluoromethylpyrazole in the presence of a coupling agent. The final product, N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, is obtained after purification and characterization using various analytical techniques.

Applications De Recherche Scientifique

N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been the subject of several studies that have investigated its potential therapeutic applications. In vitro studies have shown that N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has potent anticancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro.

Propriétés

Formule moléculaire

C17H17F2N5O

Poids moléculaire

345.35 g/mol

Nom IUPAC

N-(1-benzylpyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C17H17F2N5O/c1-11-15(12(2)24(21-11)17(18)19)16(25)20-14-8-9-23(22-14)10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3,(H,20,22,25)

Clé InChI

BJHHAOSEXMHHJV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(F)F)C)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3

SMILES canonique

CC1=C(C(=NN1C(F)F)C)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.